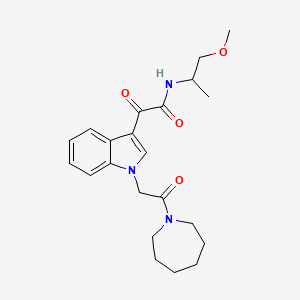
5-(1-(4-(メチルチオ)ベンジル)アゼチジン-3-イル)-3-(ピリジン-3-イル)-1,2,4-オキサジアゾール オキサレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" is a synthetic compound known for its unique chemical structure and diverse applications
科学的研究の応用
This compound has multiple research applications:
Chemistry: : It's used as a precursor for synthesizing more complex molecules.
Biology: : It may serve as a probe for studying biological pathways due to its ability to interact with various biological molecules.
Industry: : Could be used in the synthesis of specialty chemicals or materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" typically involves a multi-step process:
Formation of the Azetidine Ring: : Starting with a suitable precursor, the azetidine ring can be synthesized through cyclization reactions, often using amines and haloalkanes under controlled temperatures.
Integration of the 4-(Methylthio)benzyl Group: : This step might involve the substitution reaction of a benzyl group with a methylthio group, employing appropriate reagents like methylthiolate.
Oxadiazole Ring Formation: : The oxadiazole ring is generally formed through cyclization reactions involving hydrazides and nitriles.
Coupling with Pyridine Ring: : This often involves nucleophilic substitution reactions or cross-coupling reactions using palladium or copper catalysts.
Final Oxalate Formation: : The final compound is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions such as temperature, pressure, solvent choice, and reagent concentrations is crucial. Continuous flow chemistry techniques might be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
The compound "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" undergoes various chemical reactions, such as:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : Certain conditions may reduce the oxadiazole ring.
Substitution: : The aromatic rings, particularly the pyridine ring, can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide or osmium tetroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reductions. Solvents such as dichloromethane, acetonitrile, or methanol are commonly used, depending on the specific reaction.
Major Products Formed
The major products from these reactions include oxidized forms of the compound, reduced ring structures, and substituted aromatic derivatives.
作用機序
The mechanism by which "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" exerts its effects involves interaction with molecular targets such as enzymes or receptors. The azetidine ring, due to its strained nature, and the oxadiazole ring, known for its electron-rich characteristics, can participate in various biochemical pathways.
類似化合物との比較
When compared to similar compounds:
Azetidinyl derivatives: : These are known for their biological activity, but the integration of oxadiazole and pyridine rings in our compound may enhance its stability and reactivity.
Oxadiazole derivatives: : These compounds are generally used in medicinal chemistry; however, the presence of the azetidine ring makes our compound potentially more versatile.
Pyridine derivatives: : Pyridines are common in drugs and agrochemicals; the combined structure of our compound provides a unique chemical space.
Some similar compounds include "4-(4-Methylthio)benzyl azetidine," "3-(Pyridin-3-yl)-1,2,4-oxadiazole," and "Azetidin-3-yl oxadiazole derivatives."
特性
IUPAC Name |
5-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS.C2H2O4/c1-24-16-6-4-13(5-7-16)10-22-11-15(12-22)18-20-17(21-23-18)14-3-2-8-19-9-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOSRXBRIQBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)
![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)



![5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)

![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)

